molecular formula C12H16N2O6 B5136666 2-(2-methyl-4-nitroanilino)tetrahydro-2H-pyran-3,4,5-triol

2-(2-methyl-4-nitroanilino)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B5136666
M. Wt: 284.26 g/mol
InChI Key: KNHGFOSGFLWCOZ-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-nitroanilino)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound that features a tetrahydropyran ring substituted with a 2-methyl-4-nitroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-nitroanilino)tetrahydro-2H-pyran-3,4,5-triol typically involves the reaction of 2-methyl-4-nitroaniline with tetrahydro-2H-pyran-3,4,5-triol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-nitroanilino)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-methyl-4-aminoanilino)tetrahydro-2H-pyran-3,4,5-triol .

Scientific Research Applications

2-(2-Methyl-4-nitroanilino)tetrahydro-2H-pyran-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methyl-4-nitroanilino)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitroaniline: A precursor in the synthesis of the compound.

    Tetrahydro-2H-pyran-3,4,5-triol: Another precursor used in the synthesis.

    2-(2-Methyl-4-aminoanilino)tetrahydro-2H-pyran-3,4,5-triol: A reduced form of the compound.

Uniqueness

2-(2-Methyl-4-nitroanilino)tetrahydro-2H-pyran-3,4,5-triol is unique due to its specific structure, which combines the properties of both the anilino and tetrahydropyran groups. This unique combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

2-(2-methyl-4-nitroanilino)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-6-4-7(14(18)19)2-3-8(6)13-12-11(17)10(16)9(15)5-20-12/h2-4,9-13,15-17H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHGFOSGFLWCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2C(C(C(CO2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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